An In-depth Technical Guide to 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline stands as a key intermediate for the synthesis of novel therapeutic agents. Its rigid, nitrogen-containing heterocyclic structure provides a valuable framework for the development of compounds targeting a range of diseases, including cancer and infectious diseases.[3][4] This technical guide provides a comprehensive overview of 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline, with a primary focus on a robust synthetic protocol, analytical characterization, and its potential applications in drug discovery. While direct commercial sources for this specific molecule are limited, indicating its nature as a custom-synthesized intermediate, this guide equips researchers with the necessary knowledge to obtain and utilize this valuable compound.
Physicochemical Properties and Safety Data
While specific experimental data for 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline is not widely available in public databases, its properties can be predicted based on its structure and data from the closely related compound, 8-methyl-1,2,3,4-tetrahydroquinoline.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | PubChem |
| Molecular Weight | 161.20 g/mol | PubChem |
| Appearance | Predicted to be a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Inferred from related compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory practice |
Safety Precautions:
Synthesis of 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline
The synthesis of 4-quinolinone derivatives is well-documented in the scientific literature, with several established methods available.[1][2] A common and effective approach involves the cyclization of an aniline derivative with a β-keto ester or a similar three-carbon component. For the synthesis of 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline, a plausible and efficient method is the Conrad-Limpach synthesis or a related thermal cyclization of a β-anilinoacrylate intermediate.
Reaction Scheme:
A plausible synthetic route to the target molecule.
Experimental Protocol:
Step 1: Synthesis of Diethyl (2-methylphenyl)aminomethylenemalonate
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In a round-bottom flask equipped with a reflux condenser, combine 2-methylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent).
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Heat the mixture at 100-110 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.
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After the reaction is complete, allow the mixture to cool to room temperature. The crude product can often be used directly in the next step without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica gel.
Step 2: Thermal Cyclization to 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline
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Place the crude diethyl (2-methylphenyl)aminomethylenemalonate in a high-boiling point solvent such as Dowtherm A or diphenyl ether.
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Heat the mixture to a high temperature, typically around 250 °C, under a nitrogen atmosphere.
-
Maintain this temperature for 30-60 minutes to effect the cyclization. The progress of the reaction can be monitored by TLC.
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Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solvent upon cooling.
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Collect the solid product by filtration and wash it with a suitable solvent like hexane or ether to remove the high-boiling point solvent.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate).
Analytical Characterization
The identity and purity of the synthesized 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline should be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the methylene protons of the dihydropyridinone ring, and the methyl group. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 170-180 ppm), the aromatic carbons, the methylene carbons, and the methyl carbon.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of the related 8-methyl-1,2,3,4-tetrahydroquinoline shows a molecular ion peak corresponding to its molecular weight.[5] For 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline, the expected molecular ion peak [M]+ would be at m/z 161.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the quinolinone ring, typically in the region of 1650-1690 cm⁻¹.
Supplier and Pricing Information
For researchers needing to source this compound, a custom synthesis workflow would be the most likely procurement route.
Workflow for procuring the target molecule.
Applications in Drug Discovery and Medicinal Chemistry
The quinolin-4-one core is a well-established pharmacophore with a broad range of biological activities.[1][2][4] Derivatives of this scaffold have been investigated for their potential as:
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Anticancer Agents: Many quinolone derivatives exhibit potent antiproliferative activity against various cancer cell lines.[3]
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Antibacterial Agents: The quinolone structure is famously the basis for the fluoroquinolone class of antibiotics.[3]
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Antiviral Agents: Certain quinolone derivatives have shown promise as antiviral agents, including activity against HIV.[6]
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Anti-inflammatory Agents: The tetrahydroquinoline scaffold is present in molecules with anti-inflammatory properties.[7]
The presence of the 8-methyl group in 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This intermediate can be a crucial starting point for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.
Conclusion
While not a readily available commercial product, 8-methyl-4-oxo-1,2,3,4-tetrahydroquinoline represents a valuable building block for medicinal chemists and drug discovery scientists. This in-depth technical guide provides a practical framework for its synthesis, purification, and characterization. By understanding the synthetic pathways and analytical methods outlined herein, researchers can effectively produce and utilize this key intermediate to explore novel chemical space and develop new therapeutic agents based on the versatile quinolin-4-one scaffold.
References
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Gach, K., & Janczak, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]
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Gach, K., & Janczak, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed. [Link]
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da Silva, A. C. M., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry. [Link]
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An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Preprints.org. [Link]
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Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
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Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. [Link]
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Bohlmann-Rahtz Pyridine Synthesis. Academia.edu. [Link]
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The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [Link]
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8-Methyl-1,2,3,4-tetrahydroquinoline. PubChem. [Link]
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CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. HETEROCYCLES, Vol. 82, No. 1, 2010. [Link]
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Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4- yl)pyrrolidin-2-ones (3a−g). ResearchGate. [Link]
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A heavy metal- and oxidant-free one-pot pyridine synthesis based on a Lewis acid-catalyzed four-component reaction. The Royal Society of Chemistry. [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
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Reaction of 8‐methyl‐1,2,3,4‐tetrahydroquinoline (8‐methyl THQ, MW...). ResearchGate. [Link]
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Synthesis of 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. [Link]
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1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research. [Link]
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